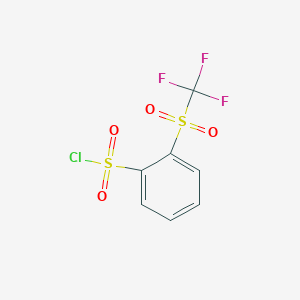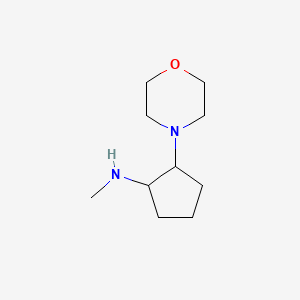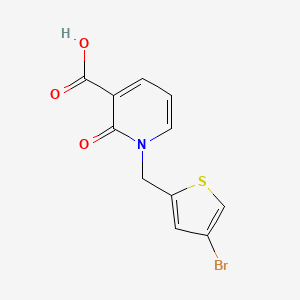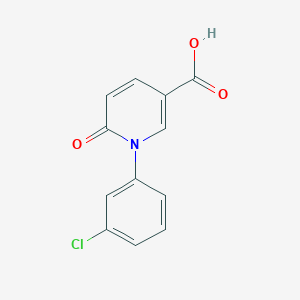
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Descripción general
Descripción
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 77797-87-6 . It has a molecular weight of 308.69 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Summary of Application : 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is used in chemical synthesis . It’s a valuable compound for creating sulfonyl fluorides .
- Methods of Application : This compound can be synthesized from abundant and inexpensive sulfonates or sulfonic acids through a cascade process . The process features mild reaction conditions using readily available and easy-to-operate reagents .
- Results or Outcomes : The result of this process is the production of highly valuable sulfonyl fluorides .
-
Medicinal Chemistry and Chemical Biology
- Summary of Application : Sulfonyl fluorides, such as 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Methods of Application : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
- Results or Outcomes : The use of sulfonyl fluorides in medicinal chemistry and chemical biology has led to the development of new synthetic methods and the discovery of new compounds .
-
Development of New Synthetic Methods
- Summary of Application : Sulfonyl fluorides, such as 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, have been used as targets and substrates in the development of new synthetic methods .
- Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel .
- Results or Outcomes : The use of sulfonyl fluorides in the development of new synthetic methods has led to the discovery of new synthetic approaches and the production of new compounds .
-
Drug Discovery and Materials Science
- Summary of Application : Sulfonyl fluorides have found widespread applications in drug discovery and materials science .
- Methods of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Results or Outcomes : This method has led to the synthesis of diverse functionalized sulfonyl fluorides .
-
Sulfur(VI) Fluoride Exchange (SuFEx) Processes
- Summary of Application : The advent of Sulfur(VI) Fluoride Exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
- Methods of Application : Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
- Results or Outcomes : This Review provides an overview of the challenges in the efficient synthesis and manipulation of these intriguing functional groups .
-
Fluorosulfonylation with Fluorosulfonyl Radicals
- Summary of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Methods of Application : This highlight provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
- Results or Outcomes : This method has led to the synthesis of diverse functionalized sulfonyl fluorides .
Propiedades
IUPAC Name |
2-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTWWXFKNQKHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)